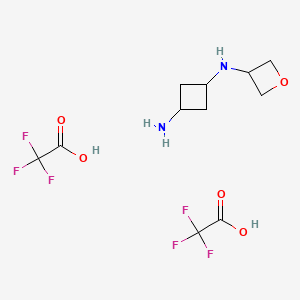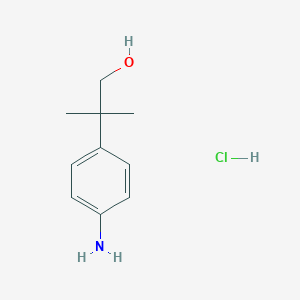
2-(4-Aminophenyl)-2-methylpropan-1-olhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Aminophenyl)-2-methylpropan-1-olhydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-olhydrochloride typically involves the reaction of 4-aminophenyl with 2-methylpropan-1-ol in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required standards for various applications .
化学反应分析
Types of Reactions
2-(4-Aminophenyl)-2-methylpropan-1-olhydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can be performed using reducing agents to obtain the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, hydrazine hydrate, and sodium hydroxide. The reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
科学研究应用
2-(4-Aminophenyl)-2-methylpropan-1-olhydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as an antimicrobial or antitumor agent.
Industry: It is utilized in the production of various industrial chemicals and materials .
作用机制
The mechanism of action of 2-(4-Aminophenyl)-2-methylpropan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
相似化合物的比较
Similar Compounds
- 2-(4-Aminophenyl)benzothiazole
- 2-(4-Amino-3-methylphenyl)benzothiazole
- 4-Aminophenyl disulfide
Uniqueness
Compared to similar compounds, 2-(4-Aminophenyl)-2-methylpropan-1-olhydrochloride exhibits unique structural features that contribute to its distinct chemical and biological properties. Its specific functional groups and molecular configuration make it a valuable compound for targeted research and applications .
属性
分子式 |
C10H16ClNO |
|---|---|
分子量 |
201.69 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)-2-methylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-10(2,7-12)8-3-5-9(11)6-4-8;/h3-6,12H,7,11H2,1-2H3;1H |
InChI 键 |
JIDJLGGHSOICJF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)C1=CC=C(C=C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


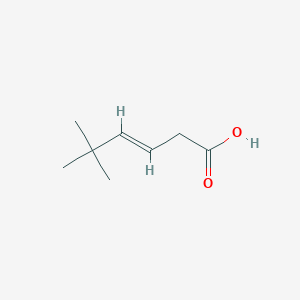
![2-[(3,3-Dimethylbutyl)amino]ethan-1-olhydrochloride](/img/structure/B15307827.png)
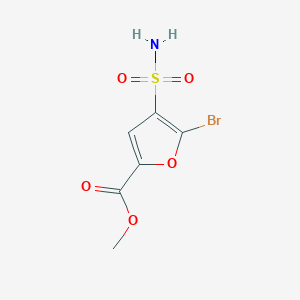
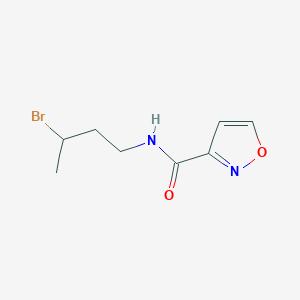
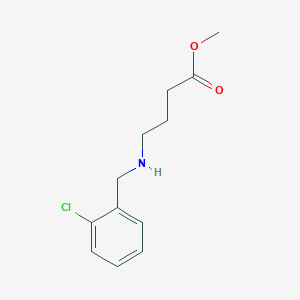

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-2-carboxylic acid](/img/structure/B15307845.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)
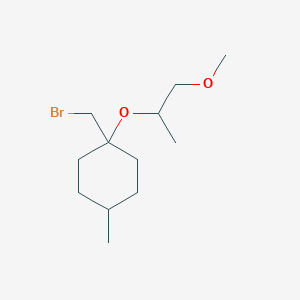
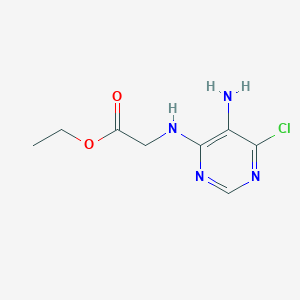
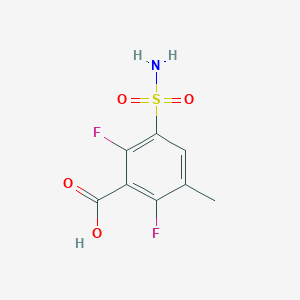
![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)

